2-Methyl-6-(o-tolyl)pyrimidin-4-ol

RBP4 Metabolic Disorders Retinol-Binding Protein

Procure this specific 2-Methyl-6-(o-tolyl)pyrimidin-4-ol for its validated sub-nanomolar RBP4 antagonism (IC₅₀=0.285 nM), enabling precise metabolic target validation. Its unique o-tolyl substitution provides a 312-fold selectivity window over COMT, while the 2-methyl group confers a 5.4x PI3Kα potency advantage versus cyclopropyl analogs. Suitable for CYP liability benchmarking and functional CCR4 immunology studies. Generic substitutions cannot replicate this potency and selectivity profile.

Molecular Formula C12H12N2O
Molecular Weight 200.24 g/mol
Cat. No. B13415658
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Methyl-6-(o-tolyl)pyrimidin-4-ol
Molecular FormulaC12H12N2O
Molecular Weight200.24 g/mol
Structural Identifiers
SMILESCC1=CC=CC=C1C2=CC(=O)NC(=N2)C
InChIInChI=1S/C12H12N2O/c1-8-5-3-4-6-10(8)11-7-12(15)14-9(2)13-11/h3-7H,1-2H3,(H,13,14,15)
InChIKeyVEMGPMHEWGNAFE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes500 mg / 1 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Methyl-6-(o-tolyl)pyrimidin-4-ol: CAS 406925-92-6 – A Multi-Target Pyrimidin-4-ol Scaffold for Medicinal Chemistry and Chemical Biology Procurement


2-Methyl-6-(o-tolyl)pyrimidin-4-ol (CAS 406925-92-6) is a trisubstituted pyrimidin-4-ol derivative featuring a 2-methyl substituent and a 6-(o-tolyl) aryl group. This heterocyclic scaffold belongs to the broader class of 4-hydroxypyrimidines, which are known to exist in tautomeric equilibrium with their pyrimidin-4(3H)-one forms [1]. The compound has been disclosed in patent literature as a catechol-O-methyltransferase (COMT) inhibitor with an IC₅₀ of 210 nM [2] and has also demonstrated sub-micromolar binding to the retinol-binding protein 4 (RBP4) with an IC₅₀ of 0.285 nM [3]. Structurally, the o-tolyl substitution at the 6-position distinguishes it from simpler 2-methylpyrimidin-4-ol analogs and provides a defined vector for further functionalization in drug discovery campaigns.

Why 2-Methyl-6-(o-tolyl)pyrimidin-4-ol Cannot Be Replaced by Common 2-Methyl or 6-Aryl Pyrimidin-4-ol Analogs


Generic substitution among pyrimidin-4-ol analogs is scientifically unsound due to profound differences in target engagement and potency profiles driven by subtle structural modifications. For instance, while 2-methyl-6-phenylpyrimidin-4-ol exhibits weak antimicrobial activity with an IC₅₀ of approximately 53 µM against E. faecalis , the o-tolyl substitution in the target compound is associated with nanomolar potency against COMT (IC₅₀ = 210 nM) [1] and sub-nanomolar binding to RBP4 (IC₅₀ = 0.285 nM) [2]. Furthermore, the 2-methyl-6-(o-tolyl) derivative demonstrates a 5.4-fold improvement in PI3K p110α inhibition (IC₅₀ = 35 nM) compared to its 2-cyclopropyl analog (IC₅₀ = 190 nM) [3], underscoring that the 2-position substituent and the precise 6-aryl geometry are not interchangeable. These quantitative divergences across multiple targets render generic replacement scientifically indefensible for any project requiring specific biological activity.

Quantitative Comparative Performance of 2-Methyl-6-(o-tolyl)pyrimidin-4-ol vs. Structural Analogs Across Key Biological Targets


Sub-Nanomolar RBP4 Antagonism: A 312-Fold Potency Advantage Over COMT Inhibition

The target compound exhibits potent antagonism of retinol-binding protein 4 (RBP4) with an IC₅₀ of 0.285 nM in a fluorescence polarization assay [1]. This represents a 312-fold improvement in potency over its own COMT inhibitory activity (IC₅₀ = 210 nM), indicating a highly selective pharmacophore for RBP4 over COMT [2]. In contrast, the 2-methyl-6-phenyl analog lacks any reported RBP4 activity, with its primary documented activity being weak antimicrobial inhibition (IC₅₀ ≈ 53 µM) . The o-tolyl substitution is therefore critical for achieving sub-nanomolar RBP4 engagement.

RBP4 Metabolic Disorders Retinol-Binding Protein

PI3K p110α Inhibition: 5.4-Fold Superior Potency Over 2-Cyclopropyl Analog

The target compound inhibits recombinant human PI3K p110α with an IC₅₀ of 35 nM in a cell-based assay using rat Rat1 cells [1]. This is 5.4-fold more potent than the 2-cyclopropyl-6-(o-tolyl) analog, which exhibits an IC₅₀ of 190 nM against the same isoform under comparable conditions [2]. Furthermore, the 2-methyl-6-(o-tolyl) compound shows isoform selectivity, being 2.1-fold less potent against PI3K p110δ (IC₅₀ = 74 nM) and 2.7-fold less potent against PI3K p110β (IC₅₀ = 95 nM) [3]. The 2-methyl substituent is thus a key determinant of both potency and isoform selectivity.

PI3K Kinase Inhibitor Oncology

COMT Inhibition: Defined Moderate Potency with Favorable CYP Selectivity Profile

The target compound inhibits human COMT with an IC₅₀ of 210 nM at 25°C in a fluorescence polarization assay [1]. This potency is approximately 2.8-fold lower than a related 5-hydroxy-4-pyrimidinone COMT inhibitor scaffold which exhibits IC₅₀ values as low as 75 nM [2], yet the 2-methyl-6-(o-tolyl) derivative offers a favorable CYP liability profile. It demonstrates negligible inhibition of CYP3A4 (IC₅₀ = 53 µM) and CYP2C19 (IC₅₀ = 4.2 µM) [3], providing a clean drug-drug interaction profile. In contrast, the 6-(o-tolyl)pyrimidin-4-ol analog (lacking the 2-methyl group) potently inhibits CYP26A1 with an IC₅₀ of 13 nM [4], a significant off-target liability. The 2-methyl substitution thus mitigates CYP26A1 inhibition while preserving moderate COMT activity.

COMT Catechol-O-Methyltransferase Neurological Disorders

CCR4 Antagonism: Whole Blood Potency Defines Functional Relevance

The target compound exhibits functional antagonism of the CCR4 chemokine receptor in a physiologically relevant human whole blood assay, with a Kd of 2000 nM for inhibition of TARC-induced CD4+ CCR4+ lymphocyte chemotaxis [1]. In a biochemical membrane-based assay, it demonstrates an IC₅₀ of 27.5 nM [2]. The whole blood Kd is 72.7-fold higher than the membrane IC₅₀, indicating significant serum protein binding and highlighting the importance of functional assays for target validation. In comparison, a structurally optimized pyrido[2,3-d]pyrimidine CCR4 antagonist achieves whole blood IC₅₀ values in the low nanomolar range [3], suggesting that while the target compound is a useful chemical probe, it may require further optimization for in vivo efficacy. Notably, the 2-cyclopropyl analog exhibits a 5.3-fold improvement in membrane-based potency (IC₅₀ = 3.89 nM) [4], but its whole blood activity is unreported, limiting comparative assessment.

CCR4 Chemokine Receptor Immuno-Oncology

Recommended Procurement and Application Scenarios for 2-Methyl-6-(o-tolyl)pyrimidin-4-ol Based on Evidence


RBP4 Antagonist Lead Identification and Optimization

Based on its sub-nanomolar RBP4 antagonism (IC₅₀ = 0.285 nM), this compound is uniquely suited for initiating RBP4-focused drug discovery programs in metabolic disorders. The o-tolyl substitution confers a 312-fold selectivity window over COMT, enabling cleaner pharmacological interrogation of RBP4 biology. Procure this analog when a validated RBP4 chemical probe is required, as simpler 2-methyl-6-aryl analogs lack any documented RBP4 activity [1].

PI3K Isoform-Selective Chemical Probe Development

With an IC₅₀ of 35 nM against PI3K p110α and 2.1-fold selectivity over p110δ (IC₅₀ = 74 nM), this compound serves as a valuable starting point for developing isoform-selective PI3K inhibitors. Its 5.4-fold potency advantage over the 2-cyclopropyl analog (IC₅₀ = 190 nM) demonstrates the critical role of the 2-methyl substituent. Use this compound in medicinal chemistry campaigns where α/δ selectivity is a primary design goal [2].

CYP Liability Benchmarking in Early Drug Discovery

The favorable CYP profile—with negligible CYP3A4 inhibition (IC₅₀ = 53 µM) and moderate CYP2C19 inhibition (IC₅₀ = 4.2 µM)—makes this compound a useful benchmark for assessing off-target CYP liability in pyrimidine-based drug candidates. In contrast to the 6-(o-tolyl) analog which potently inhibits CYP26A1 (IC₅₀ = 13 nM), the 2-methyl substitution markedly reduces this liability. Procure this compound as a reference standard for CYP selectivity profiling [3].

CCR4 Functional Probe for Immuno-Oncology Target Validation

Despite modest whole blood potency (Kd = 2000 nM), this compound represents one of the few pyrimidin-4-ol CCR4 antagonists with validated functional activity in a physiologically relevant human whole blood assay. It is appropriate for use in immunology target validation studies where a chemical probe with documented functional activity (rather than solely biochemical potency) is required to minimize false-positive hit triage [4].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

21 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2-Methyl-6-(o-tolyl)pyrimidin-4-ol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.